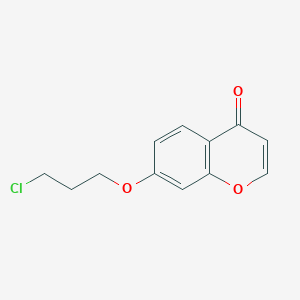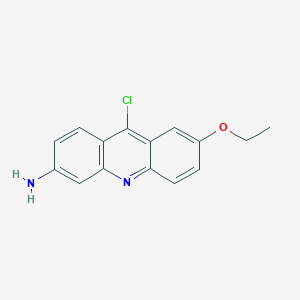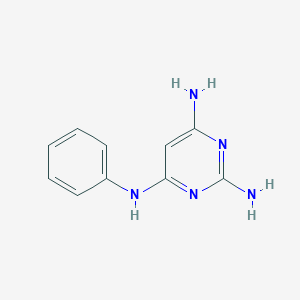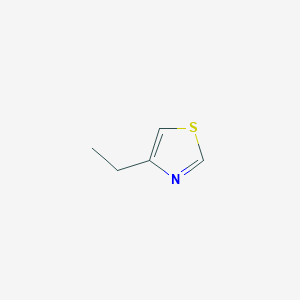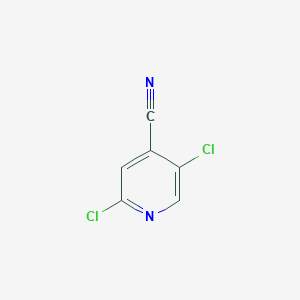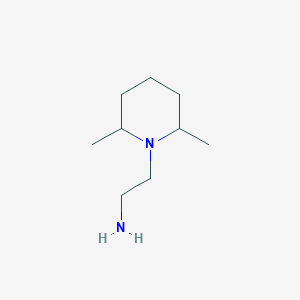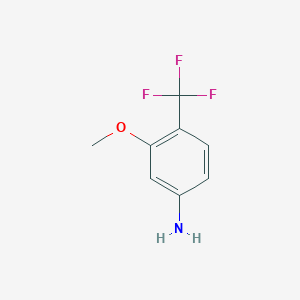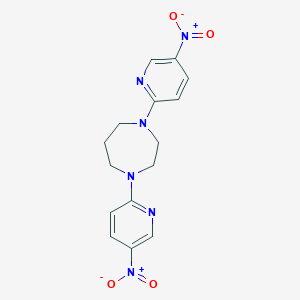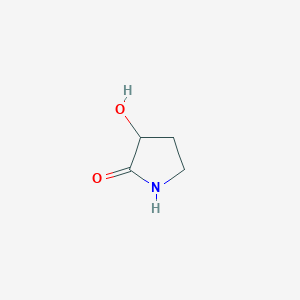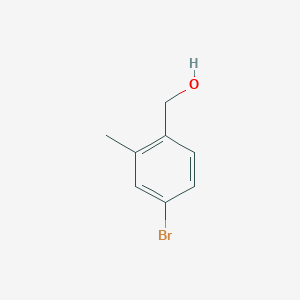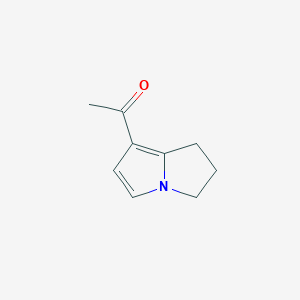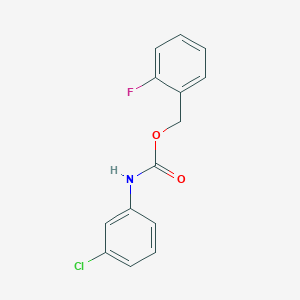
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate, also known as FCPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FCPC is a carbamate derivative and its synthesis method involves the reaction of 2-fluorobenzyl alcohol with 3-chlorophenyl isocyanate.
Mecanismo De Acción
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate acts as a positive allosteric modulator of the GABAA receptor, which means that it enhances the activity of the receptor in the presence of GABA. This results in increased inhibition of neuronal activity, leading to a reduction in anxiety and improved sleep quality. The exact mechanism of action of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate is not fully understood, but it is thought to involve the binding of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate to a specific site on the receptor that enhances the activity of GABA.
Efectos Bioquímicos Y Fisiológicos
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in anxiety. (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has also been shown to improve sleep quality in animal models, suggesting that it may have potential applications as a sleep aid. In addition, (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield, making it readily available for use in research. (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has also been shown to be highly selective for the GABAA receptor, which reduces the potential for off-target effects. However, one limitation of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate. One area of interest is the potential use of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate as a sleep aid, as it has been shown to improve sleep quality in animal models. Another area of interest is the potential use of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate as a treatment for anxiety and other psychiatric disorders, as it has been found to reduce anxiety in animal models. Further research is also needed to fully understand the mechanism of action of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate and its potential applications in other areas of neuroscience research.
Métodos De Síntesis
The synthesis of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate involves the reaction of 2-fluorobenzyl alcohol with 3-chlorophenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through an intermediate, which is then treated with an acid to yield (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate. The yield of this reaction is typically high, and the purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This makes (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate a useful tool for studying the role of GABAA receptors in various physiological processes such as anxiety, sleep, and memory.
Propiedades
Número CAS |
198879-49-1 |
|---|---|
Nombre del producto |
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
Fórmula molecular |
C14H11ClFNO2 |
Peso molecular |
279.69 g/mol |
Nombre IUPAC |
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-5-3-6-12(8-11)17-14(18)19-9-10-4-1-2-7-13(10)16/h1-8H,9H2,(H,17,18) |
Clave InChI |
FHXZNEZSMGCZGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC(=O)NC2=CC(=CC=C2)Cl)F |
SMILES canónico |
C1=CC=C(C(=C1)COC(=O)NC2=CC(=CC=C2)Cl)F |
Sinónimos |
Carbamic acid, (3-chlorophenyl)-, (2-fluorophenyl)methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



